molecular formula C28H33NO3S B1683344 Methanone, (2-cyclohexyl-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)- CAS No. 150797-71-0

Methanone, (2-cyclohexyl-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-

Cat. No.: B1683344
CAS No.: 150797-71-0
M. Wt: 463.6 g/mol
InChI Key: IZGMIMKTZXSTLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

TZE 5323 is an antiestrogen with potential uses as a endometriosis treatment.

Properties

CAS No.

150797-71-0

Molecular Formula

C28H33NO3S

Molecular Weight

463.6 g/mol

IUPAC Name

(2-cyclohexyl-6-hydroxy-1-benzothiophen-3-yl)-[4-(2-piperidin-1-ylethoxy)phenyl]methanone

InChI

InChI=1S/C28H33NO3S/c30-22-11-14-24-25(19-22)33-28(21-7-3-1-4-8-21)26(24)27(31)20-9-12-23(13-10-20)32-18-17-29-15-5-2-6-16-29/h9-14,19,21,30H,1-8,15-18H2

InChI Key

IZGMIMKTZXSTLH-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Canonical SMILES

C1CCC(CC1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5

Appearance

Solid powder

150797-71-0

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

(2-cyclohexy-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1- piperidinyl)ethoxy)phenyl) methanone hydrochloride
TZE-5323

Origin of Product

United States

Synthesis routes and methods

Procedure details

The product from Example 19, Step 2 and 4-(2-Piperidin-1-yl-ethoxy)-benzoyl chloride were coupled according to procedure C above and the methyl protecting group removed using etanethiol/aluminum trichloride to yield the title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methanone, (2-cyclohexyl-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-
Reactant of Route 2
Methanone, (2-cyclohexyl-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-
Reactant of Route 3
Reactant of Route 3
Methanone, (2-cyclohexyl-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-
Reactant of Route 4
Methanone, (2-cyclohexyl-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-
Reactant of Route 5
Reactant of Route 5
Methanone, (2-cyclohexyl-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-
Reactant of Route 6
Reactant of Route 6
Methanone, (2-cyclohexyl-6-hydroxybenzo(b)thien-3-yl)(4-(2-(1-piperidinyl)ethoxy)phenyl)-

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